molecular formula C16H13F3N4O2S B2655201 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946204-30-4

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2655201
CAS No.: 946204-30-4
M. Wt: 382.36
InChI Key: MXJQUBYAYYDYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C16H13F3N4O2S and its molecular weight is 382.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Applications

A pivotal area of application for quinoline derivatives involves the synthesis of compounds with potential antitumor activities. Alvarez-Ibarra et al. (1997) developed new thiazolo[5,4-b]quinoline derivatives, demonstrating that certain structural features are crucial for significant antitumor activity, including a positive charge density and conformational flexibility of the basic side chain (Alvarez-Ibarra et al., 1997). This insight highlights the potential of structurally related quinoline compounds in cancer research.

Antimicrobial and Antitubercular Activity

Quinoline derivatives are also investigated for their antimicrobial properties. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives showing promising antibacterial and antifungal activities. The study showcases the structural versatility of quinoline derivatives in combating microbial infections (Holla et al., 2006).

Photocatalytic and Electrochemical Properties

Quinoline derivatives are explored for their electrochemical and photocatalytic properties. Li et al. (2020) synthesized octamolybdate complexes with a quinoline–imidazole–monoamide ligand, showcasing their potential in the electrocatalytic reduction of inorganic compounds and oxidation of organic acids. These findings point towards the application of quinoline derivatives in environmental remediation and renewable energy sectors (Li et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, quinoline derivatives are employed as fluorescent markers and probes. Liu et al. (1991) utilized 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde as a derivatization agent for amino sugars, enabling their detection at attomole levels through capillary electrophoresis coupled with laser-induced fluorescence detection. This application underscores the utility of quinoline derivatives in sensitive and precise analytical methodologies (Liu et al., 1991).

Properties

IUPAC Name

4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c1-7(2)14-22-23-15(26-14)21-13(25)9-6-20-11-8(12(9)24)4-3-5-10(11)16(17,18)19/h3-7H,1-2H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJQUBYAYYDYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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